molecular formula C22H21FN2O3S B2630457 5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451506-29-9

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide

Cat. No.: B2630457
CAS No.: 451506-29-9
M. Wt: 412.48
InChI Key: FUMWFXJBLBYFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide (CAS 451506-29-9) is an organic compound with the molecular formula C 22 H 21 FN 2 O 3 S and a molecular weight of 412.48 g/mol . It belongs to the chemical class of fluorinated sulfonamides, which are of significant interest in modern medicinal chemistry due to the unique properties imparted by the fluorine atom, such as improved metabolic stability, membrane permeability, and bioavailability . Sulfamoylbenzamide derivatives, the broader family to which this compound belongs, have been investigated for their potential as therapeutic agents. Patent literature indicates that related sulfamoylbenzamide compounds have been studied for their activity against viral infections, such as Hepatitis B virus (HBV) . The core structure of this compound, which integrates a benzamide and a sulfonamide group, is a recognized pharmacophore in the design of bioactive molecules. The specific research applications and biological mechanism of action for this compound are subject to ongoing research and should be verified by the end-user. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-2-16-8-10-18(11-9-16)25-22(26)20-14-19(12-13-21(20)23)29(27,28)24-15-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMWFXJBLBYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: The benzylsulfamoyl group can be introduced by reacting benzylamine with chlorosulfonic acid under controlled conditions to form benzylsulfamoyl chloride. This intermediate is then reacted with an appropriate amine to form the benzylsulfamoyl derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with 4-Ethylphenylamine: The final step involves coupling the benzylsulfamoyl intermediate with 4-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the benzylsulfamoyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzylsulfamoyl derivatives.

    Substitution: Formation of substituted benzamides with different nucleophiles.

Scientific Research Applications

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cell surface receptors and signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Sulfamoyl Group Modifications

  • 5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide ():

    • Key differences : The sulfamoyl group here is N-benzyl-N-ethyl (vs. N-benzyl in the target compound), and the benzamide nitrogen is linked to a 4-trifluoromethylphenyl group.
    • Impact : The trifluoromethyl group increases electron-withdrawing effects, enhancing binding affinity to hydrophobic targets but reducing aqueous solubility. The ethyl group on the sulfamoyl may alter steric hindrance .
  • 5-(N-Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (): Key differences: The sulfamoyl substituent is cyclopentyl, and the benzamide nitrogen is attached to a 3,4-difluorophenyl group. The difluorophenyl moiety enhances electronegativity, favoring interactions with polar residues in viral capsid proteins (as observed in HBV studies) .

Benzamide Nitrogen Substituents

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23, ):

    • Key differences : Lacks the sulfamoyl group entirely.
    • Impact : The absence of sulfamoyl reduces hydrogen-bonding capacity, leading to lower solubility (logP = 3.2 vs. ~2.5–3.5 for sulfamoyl analogs). Crystallographic data show planar aromatic rings with amide-driven hydrogen bonding, a feature that sulfamoyl-containing analogs may exploit for enhanced target engagement .
  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Key differences: Incorporates a 1,3,4-oxadiazole ring as the benzamide nitrogen substituent.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Sulfamoyl Substituent Benzamide N-Substituent Molecular Weight (g/mol) Reported Activity Reference
Target Compound Benzyl 4-Ethylphenyl 412.45* Not reported -
5-[Benzyl(ethyl)sulfamoyl]-N-[4-(CF₃)Ph]-2-FBZ† Benzyl, Ethyl 4-Trifluoromethylphenyl 464.48* Not reported
5-(Cyclopentylsulfamoyl)-N-(3,4-F₂Ph)-2-FBZ Cyclopentyl 3,4-Difluorophenyl 399.38* HBV capsid assembly effector
Fo23 None 2,3-Difluorophenyl 266.22* Structural model for H-bonding

*Calculated using molecular formulas. †FBZ = Fluorobenzamide.

Biological Activity

5-(Benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a benzamide structure , which contributes to its unique chemical properties. The molecular formula is C15_{15}H16_{16}F1_{1}N2_{2}O2_{2}S, with a molecular weight of approximately 320.36 g/mol. The presence of the fluorine atom in the structure is significant as it can enhance biological activity and improve pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the sulfamoyl group.
  • Coupling with the 4-ethylphenyl amine.
  • Introduction of the fluorine atom onto the benzamide moiety.

Optimizing reaction conditions such as temperature and solvent choice can significantly affect yield and purity.

Antitumor Activity

Research indicates that sulfamoylbenzamide derivatives exhibit promising antitumor activity. For instance, compounds structurally related to this compound have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Specific IC50_{50} values indicating potency against certain types of tumors.
CompoundCell LineIC50_{50} (μM)
This compoundMCF-71.09
Related Compound AA5492.12
Related Compound BHCC8275.13

These values suggest that structural modifications can influence biological efficacy, highlighting the importance of further investigations into this compound's mechanisms.

The biological activity of this compound may involve:

  • Targeting specific enzymes or receptors associated with tumor growth.
  • Interference with cellular signaling pathways that promote cancer cell survival.

Docking studies have been employed to predict binding affinities and elucidate potential interactions with target proteins.

Case Studies

  • In Vitro Studies : A series of experiments demonstrated that the compound effectively inhibited growth in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Animal Models : In vivo studies using mice xenografted with human tumors showed significant tumor reduction upon treatment with the compound, suggesting its potential for therapeutic applications.

Q & A

Q. How can researchers address low solubility in biological testing?

  • Methodology : Optimize formulation vehicles (e.g., DMSO/PBS mixtures, cyclodextrin complexes) and assess solubility via nephelometry . Alternatively, introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to improve aqueous solubility without compromising activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.